molecular formula C9H5ClN2O3 B136266 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole CAS No. 142598-83-2

5-Chloro-3-(4-nitrophenyl)-1,2-oxazole

Cat. No.: B136266
CAS No.: 142598-83-2
M. Wt: 224.6 g/mol
InChI Key: MYYUWKAXHXVOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5 and a 4-nitrophenyl group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is known for its stability and utility in medicinal chemistry.

Properties

CAS No.

142598-83-2

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.6 g/mol

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H

InChI Key

MYYUWKAXHXVOLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-]

Synonyms

5-CHLORO-3-(4-NITROPHENYL)ISOXAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole with structurally related oxazole and oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Notable Properties/Activities
This compound C₉H₅ClN₂O₃ 224.61* Cl (C5), 4-NO₂C₆H₄ (C3) ~3.5† Potential antimicrobial/anti-inflammatory activity (inferred)
5-(4-Nitrophenyl)oxazole C₉H₆N₂O₃ 190.15 H (C5), 4-NO₂C₆H₄ (C3) 2.1‡ Simpler structure; lower lipophilicity
2-(4-Nitrophenyl)-5-phenyloxazole C₁₅H₁₀N₂O₃ 266.25 Ph (C5), 4-NO₂C₆H₄ (C2) ~3.8† Trace yield in synthesis; steric hindrance challenges
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole C₁₇H₁₆N₂O₄S 344.38 3-MeS-C₄H₃ (C5), 3,4,5-(MeO)₃C₆H₂ (C3) 3.2‡ LOX/COX-2 inhibition (IC₅₀ ~10 µM)
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole C₁₄H₈ClN₃O₃ 301.69 Cl, NO₂ (C4), Ph (C3) 4.24 Higher logP due to oxadiazole core

*Calculated based on molecular formula.
†Estimated using analogous compounds.
‡Reported or calculated from provided data.

Key Observations:

  • Substituent Effects: The chloro group at position 5 in the target compound increases molecular weight and lipophilicity (logP ~3.5) compared to 5-(4-nitrophenyl)oxazole (logP 2.1) . This enhances membrane permeability, a critical factor in drug bioavailability.
  • Synthetic Challenges: Introducing nitro groups to oxazole rings can reduce reaction yields, as seen in the trace synthesis of 2-(4-nitrophenyl)-5-phenyloxazole .
  • Biological Activity: Oxazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit diverse biological effects. For instance, short-chain oxazoles activate IDO1, triggering inflammatory pathways , while 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole shows LOX/COX-2 inhibition . The target compound’s substituents may similarly modulate enzyme interactions.

Functional Group Variations

  • Chloro vs.
  • Oxazole vs. Oxadiazole Cores: Oxadiazoles (e.g., 5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole ) exhibit higher logP values (4.24 vs. ~3.5) due to reduced polarity, impacting drug-likeness parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.